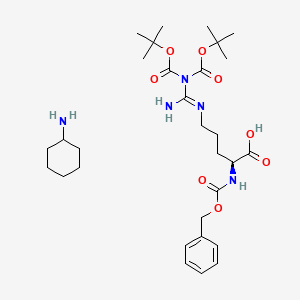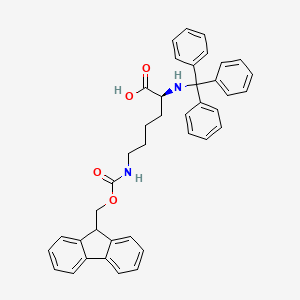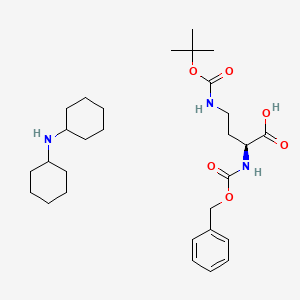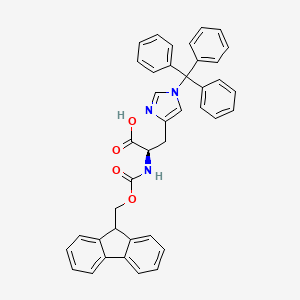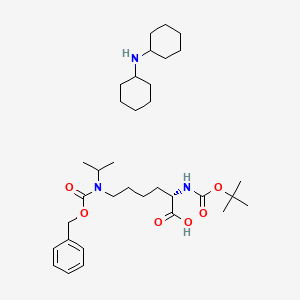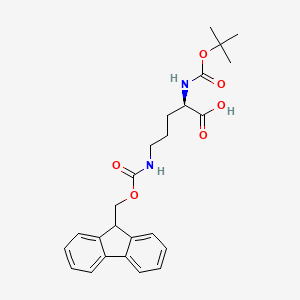
Fmoc-L-Orn(Palm)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-L-Orn(Palm)-OH is a compound that has gained attention in the scientific community due to its potential applications in various fields, including drug discovery and development. This compound is a derivative of ornithine, an amino acid that is essential for protein synthesis. Fmoc-L-Orn(Palm)-OH is synthesized using a specific method that involves several steps, and its mechanism of action is still being studied. In
Scientific Research Applications
Fmoc-L-Orn(Palm)-OH has potential applications in various fields of scientific research. One of its primary applications is in drug discovery and development. This compound can be used as a building block for the synthesis of peptide-based drugs. It has also been studied for its antimicrobial and antifungal properties. Fmoc-L-Orn(Palm)-OH has been used in the development of antimicrobial peptides that have shown promising results in the treatment of bacterial and fungal infections.
Mechanism of Action
Target of Action
Fmoc-L-Orn(Palm)-OH is a modified amino acid used in peptide synthesis. The primary targets of this compound are the peptide chains that it helps to form. These peptide chains can have various roles depending on their sequence and structure .
Mode of Action
The compound interacts with its targets through a process known as solid-phase peptide synthesis (SPPS). The Fmoc group (Fluorenylmethyloxycarbonyl) in Fmoc-L-Orn(Palm)-OH serves as a temporary protecting group for the amino group during peptide bond formation . This allows for the controlled addition of amino acids to the growing peptide chain .
Biochemical Pathways
The biochemical pathways affected by Fmoc-L-Orn(Palm)-OH are those involved in protein synthesis and function. The specific effects depend on the sequence of the peptide being synthesized. For example, peptides can act as hormones, neurotransmitters, or enzymes, each having different downstream effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on the specific peptide that Fmoc-L-Orn(Palm)-OH is incorporated into .
Result of Action
The molecular and cellular effects of Fmoc-L-Orn(Palm)-OH’s action are the formation of peptide bonds and the creation of peptides with specific biological activities. These peptides can interact with various cellular targets and induce a range of biological responses .
Action Environment
The action of Fmoc-L-Orn(Palm)-OH can be influenced by various environmental factors. For instance, the efficiency of peptide bond formation can be affected by the pH, temperature, and solvent used in the reaction . Furthermore, the stability of the resulting peptide can be influenced by factors such as temperature, pH, and the presence of proteolytic enzymes .
Advantages and Limitations for Lab Experiments
One of the advantages of using Fmoc-L-Orn(Palm)-OH in lab experiments is its potential as a building block for the synthesis of peptide-based drugs. It has also been shown to have antimicrobial and antifungal properties, making it a promising compound for the development of new antimicrobial agents. However, one of the limitations of using Fmoc-L-Orn(Palm)-OH in lab experiments is its high cost and the complexity of its synthesis method.
Future Directions
There are several future directions for the study of Fmoc-L-Orn(Palm)-OH. One of the potential directions is the development of new antimicrobial agents based on this compound. Another direction is the study of its potential as a cancer treatment. Further research is also needed to determine the mechanism of action of Fmoc-L-Orn(Palm)-OH and its potential applications in other fields of scientific research.
Conclusion
Fmoc-L-Orn(Palm)-OH is a compound that has gained attention in the scientific community due to its potential applications in various fields, including drug discovery and development. Its synthesis method involves several steps, and its mechanism of action is still being studied. Fmoc-L-Orn(Palm)-OH has been shown to have antimicrobial and antifungal properties and has potential as a building block for the synthesis of peptide-based drugs. Further research is needed to determine its potential as a cancer treatment and its applications in other fields of scientific research.
Synthesis Methods
Fmoc-L-Orn(Palm)-OH is synthesized using a specific method that involves several steps. The first step is the protection of the amino group of ornithine using a tert-butyloxycarbonyl (Boc) group. The second step involves the protection of the carboxyl group of ornithine using a 9-fluorenylmethoxycarbonyl (Fmoc) group. The third step is the selective deprotection of the Boc group using trifluoroacetic acid (TFA). The fourth step involves the coupling of the palmitic acid to the free amino group of ornithine using a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). The final step is the deprotection of the Fmoc group using piperidine.
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(hexadecanoylamino)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H52N2O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-25-34(39)37-26-19-24-33(35(40)41)38-36(42)43-27-32-30-22-17-15-20-28(30)29-21-16-18-23-31(29)32/h15-18,20-23,32-33H,2-14,19,24-27H2,1H3,(H,37,39)(H,38,42)(H,40,41)/t33-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUXBSWAKJJNBB-XIFFEERXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)NCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H52N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-L-Orn(Palm)-OH | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

